
2-(Tert-butoxycarbonyl)-4,4,4-trifluorobutanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Tert-butoxycarbonyl)-4,4,4-trifluorobutanoic acid is an organic compound that features a tert-butoxycarbonyl (Boc) protecting group and a trifluoromethyl group. The Boc group is commonly used in organic synthesis to protect amines from unwanted reactions, while the trifluoromethyl group imparts unique chemical properties, such as increased lipophilicity and metabolic stability.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Tert-butoxycarbonyl)-4,4,4-trifluorobutanoic acid typically involves the following steps:
Formation of the Boc-protected amine: The Boc group is introduced to an amine using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP) in acetonitrile.
Introduction of the trifluoromethyl group: The trifluoromethyl group can be introduced via nucleophilic substitution reactions using reagents like trifluoromethyl iodide or trifluoromethyl sulfonates.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to enhance efficiency and scalability. Flow microreactor systems have been developed for the direct introduction of the tert-butoxycarbonyl group into various organic compounds .
Análisis De Reacciones Químicas
Types of Reactions
2-(Tert-butoxycarbonyl)-4,4,4-trifluorobutanoic acid undergoes several types of chemical reactions:
Deprotection: The Boc group can be removed under acidic conditions using trifluoroacetic acid or hydrochloric acid.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Deprotection: Trifluoroacetic acid in dichloromethane or hydrochloric acid in methanol.
Substitution: Trifluoromethyl iodide or trifluoromethyl sulfonates in the presence of a base.
Major Products
Deprotection: Removal of the Boc group yields the free amine.
Substitution: Introduction of other functional groups in place of the trifluoromethyl group.
Aplicaciones Científicas De Investigación
2-(Tert-butoxycarbonyl)-4,4,4-trifluorobutanoic acid has several applications in scientific research:
Mecanismo De Acción
The mechanism of action of 2-(Tert-butoxycarbonyl)-4,4,4-trifluorobutanoic acid involves the protection of amine groups through the formation of a stable carbamate. The Boc group is stable under basic conditions and can be selectively removed under acidic conditions, allowing for controlled deprotection during synthesis . The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, making it useful in drug development .
Comparación Con Compuestos Similares
Similar Compounds
2-(Tert-butoxycarbonyl)-4,4,4-trifluorobutanol: Similar structure but with an alcohol group instead of a carboxylic acid.
2-(Tert-butoxycarbonyl)-4,4,4-trifluorobutylamine: Similar structure but with an amine group instead of a carboxylic acid.
Uniqueness
2-(Tert-butoxycarbonyl)-4,4,4-trifluorobutanoic acid is unique due to the presence of both the Boc protecting group and the trifluoromethyl group, which provide stability and reactivity in various chemical reactions. Its combination of properties makes it a valuable intermediate in organic synthesis and pharmaceutical development .
Propiedades
Fórmula molecular |
C9H13F3O4 |
|---|---|
Peso molecular |
242.19 g/mol |
Nombre IUPAC |
4,4,4-trifluoro-2-[(2-methylpropan-2-yl)oxycarbonyl]butanoic acid |
InChI |
InChI=1S/C9H13F3O4/c1-8(2,3)16-7(15)5(6(13)14)4-9(10,11)12/h5H,4H2,1-3H3,(H,13,14) |
Clave InChI |
WQTLHVFQFZLNDS-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)C(CC(F)(F)F)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


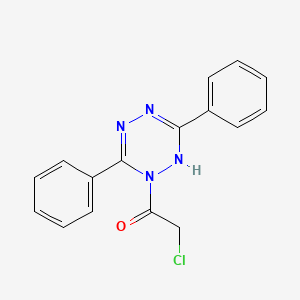
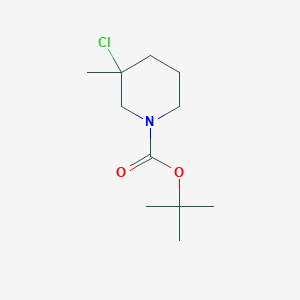
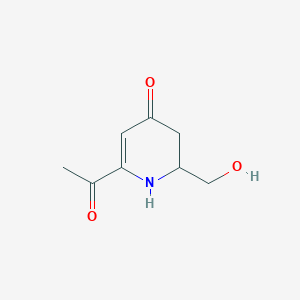
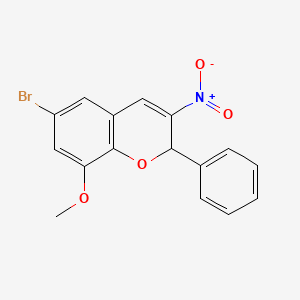
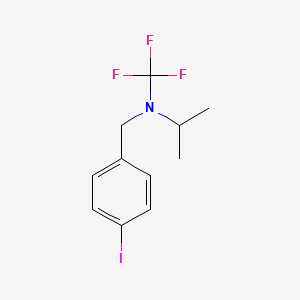
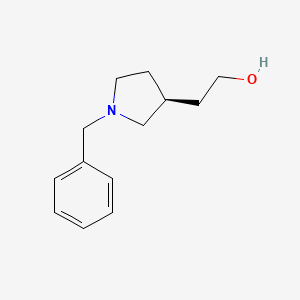
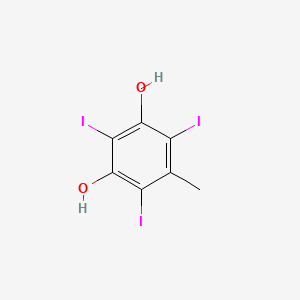

![5-Benzyl-2-(4-bromophenyl)-2,4,5,6-tetrahydropyrrolo[3,4-c]pyrazol-3-amine](/img/structure/B13952487.png)
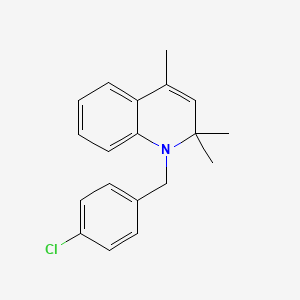
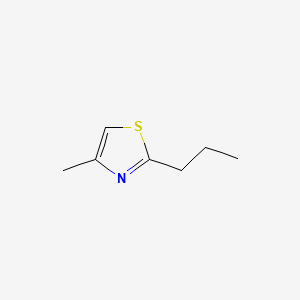


![Imidazo[4,5,1-JK][1,3,4]benzotriazepin-7(6H)-one](/img/structure/B13952513.png)
